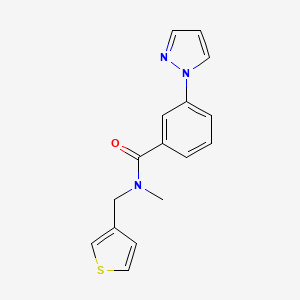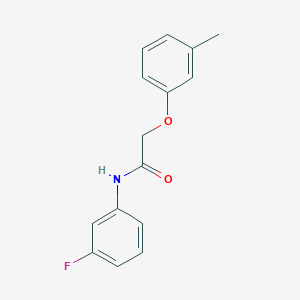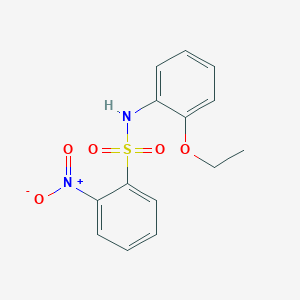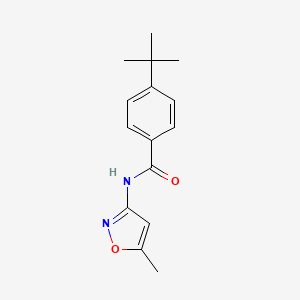![molecular formula C18H14FNOS B5558851 1-(4-fluorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B5558851.png)
1-(4-fluorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The study of compounds featuring fluorophenyl groups, quinolinyl moieties, and ethanone structures is a critical area of research due to their potential applications in various fields, including pharmaceuticals, materials science, and organic electronics. These compounds often exhibit unique chemical, physical, and biological properties due to the presence of fluorine atoms and heterocyclic rings.
Synthesis Analysis
Synthesis approaches for compounds like 1-(4-fluorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone typically involve multi-step organic reactions, including condensation, sulfuration, and fluorination steps. Techniques such as the Vilsmeier-Haack reaction, Friedlander synthesis, and Gewald synthesis are commonly employed to construct the quinoline core and introduce functional groups strategically (Puthran et al., 2019).
Scientific Research Applications
Fluorescence-based Biomedical Applications
An efficient route to a new class of fluorophores, indolizino[3,2-c]quinolines, has been reported, suggesting potential use as fluorescent probes in aqueous systems. This development is significant for biomedical applications where fluorescence-based technologies are pivotal. The photophysical properties of these compounds indicate their suitability for prospective biomedical uses (Park et al., 2015).
Catalytic Behavior in Ethylene Reactivity
The synthesis of 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone led to the discovery of new alternative NNN tridentate ligands coordinating with iron(II) and cobalt(II) dichloride, showing good catalytic activities for ethylene reactivity. This suggests potential applications in industrial processes related to ethylene polymerization and oligomerization (Sun et al., 2007).
Antimicrobial Activities
Novel Schiff bases synthesized from 1-(3-fluoro-4-methoxyphenyl)ethanone have shown excellent antimicrobial activity against various pathogens. This highlights their potential use in developing new antimicrobial agents, addressing the growing concern over antimicrobial resistance (Puthran et al., 2019).
Anticancer Agents
The synthesis of anilino-3H-pyrrolo[3,2-f]quinoline derivatives has unveiled compounds with high antiproliferative activity, suggesting their utility as potential anti-cancer agents. These compounds act by forming intercalative complexes with DNA and inhibiting topoisomerase II, among other mechanisms (Via et al., 2008).
properties
IUPAC Name |
1-(4-fluorophenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNOS/c1-12-10-18(20-16-5-3-2-4-15(12)16)22-11-17(21)13-6-8-14(19)9-7-13/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOSWBJVILQZQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}benzamide](/img/structure/B5558785.png)

![(1S*,5R*)-6-methyl-3-(3-phenoxybenzoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5558792.png)
![6-({methyl[(2-phenyl-1,3-thiazol-4-yl)methyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5558799.png)
![2-{1-cyclopentyl-4-[8-(trifluoromethyl)-4-quinolinyl]-2-piperazinyl}ethanol](/img/structure/B5558806.png)

![1-(cyclopropylcarbonyl)-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-4-piperidinecarboxamide](/img/structure/B5558811.png)
![N-(tert-butyl)-2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5558812.png)

acetate](/img/structure/B5558847.png)
![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5558858.png)

![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5558864.png)
![2-methyl-5-[2-(2-naphthyloxy)propanoyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5558867.png)